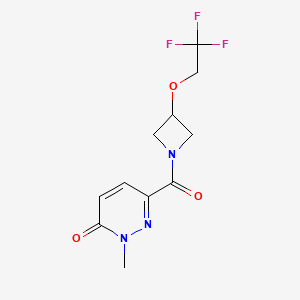![molecular formula C16H14N4O3S B2404064 (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 303227-08-9](/img/structure/B2404064.png)
(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the pyridin-2-ylmethylene group through a condensation reaction. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could lead to a more saturated derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential biological activity. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate biological pathways, which could lead to new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism by which (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridin-2-ylmethylene group is likely involved in binding to these targets, while the thieno[2,3-d]pyrimidine core provides structural stability. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyridin-2-ylmethylene-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets (E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Propiedades
IUPAC Name |
ethyl 5-methyl-4-oxo-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-3-23-16(22)13-10(2)12-14(24-13)18-9-20(15(12)21)19-8-11-6-4-5-7-17-11/h4-9H,3H2,1-2H3/b19-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKCROIWKCSPS-UFWORHAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
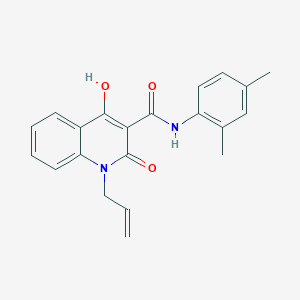
![2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2403984.png)
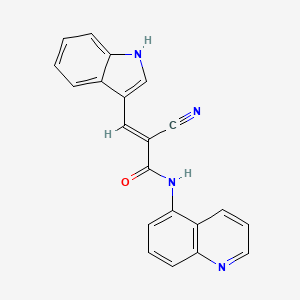
![N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2403986.png)
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)
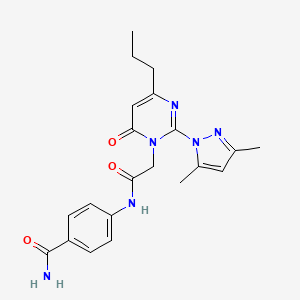
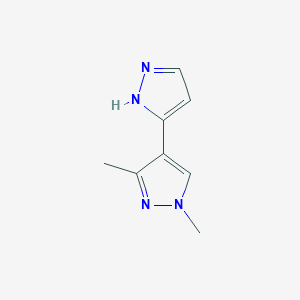
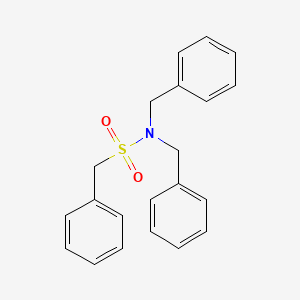
![2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2403996.png)


![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
![N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2404002.png)
